molecular formula C20H22O3 B14187797 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-24-1

2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione

Cat. No.: B14187797
CAS No.: 927174-24-1
M. Wt: 310.4 g/mol
InChI Key: LCXHZJRRCNJPLG-UHFFFAOYSA-N
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Description

2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a chemical compound belonging to the naphthofuran family. This compound is known for its bioactive properties, particularly its potential anti-cancer activity. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the alkyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves the inhibition of Src-mediated signaling pathways. Src is a family of protein tyrosine kinases that play a crucial role in cell adhesion, motility, and invasion. By inhibiting Src kinase activity, this compound can reduce the phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin, thereby suppressing cancer cell migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is unique due to its specific alkyl substituents, which may enhance its bioactivity and selectivity in targeting cancer cells. Its ability to inhibit Src-mediated signaling pathways makes it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

927174-24-1

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-ethyl-8-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)20(17)23-14/h8-12H,4-7H2,1-3H3

InChI Key

LCXHZJRRCNJPLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C3=C(C=CC(=C3)CCCC(C)C)C(=O)C2=O

Origin of Product

United States

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